Bienvenue dans la boutique en ligne BenchChem!

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide (CAS 946358-57-2) is a synthetic heterocyclic compound combining a thiazolo[3,2-a]pyrimidine core bearing 3,7-dimethyl substituents with a picolinamide (pyridine-2-carboxamide) moiety at the 6-position. The thiazolo[3,2-a]pyrimidine scaffold belongs to the class of nitrogen-bridgehead fused bicyclic systems recognized as privileged frameworks in medicinal chemistry, with demonstrated utility across kinase inhibition, topoisomerase II inhibition, and antimicrobial applications.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 946358-57-2
Cat. No. B2828249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide
CAS946358-57-2
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=N3)C
InChIInChI=1S/C14H12N4O2S/c1-8-7-21-14-16-9(2)11(13(20)18(8)14)17-12(19)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,17,19)
InChIKeyQMMPKIIJZPXKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide (CAS 946358-57-2): Privileged Scaffold Compound for Kinase-Targeted Drug Discovery Procurement


N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide (CAS 946358-57-2) is a synthetic heterocyclic compound combining a thiazolo[3,2-a]pyrimidine core bearing 3,7-dimethyl substituents with a picolinamide (pyridine-2-carboxamide) moiety at the 6-position. The thiazolo[3,2-a]pyrimidine scaffold belongs to the class of nitrogen-bridgehead fused bicyclic systems recognized as privileged frameworks in medicinal chemistry, with demonstrated utility across kinase inhibition, topoisomerase II inhibition, and antimicrobial applications [1][2]. The picolinamide appendage introduces an additional pyridine nitrogen capable of participating in hinge-region hydrogen bonding with kinase ATP-binding pockets, a binding mode validated across multiple picolinamide-based kinase inhibitor series [3]. With a molecular formula of C14H12N4O2S and molecular weight of 300.34 g/mol, this compound occupies a favorable physicochemical space for probe development and SAR expansion.

Why N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide Cannot Be Interchanged with Near-Analog Thiazolopyrimidines


Substituting N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide with close structural analogs introduces predictable but functionally consequential changes in molecular recognition, physicochemical properties, and target engagement profiles. The picolinamide moiety at position 6 provides a spatially defined hydrogen bond acceptor/donor pair that directly mimics the pyridine-carboxamide hinge-binding motif exploited by clinically validated kinase inhibitors [1]. Replacement with benzamide, cyclohexanecarboxamide, or 2-iodobenzamide analogs (e.g., CAS 946223-48-9, CAS 946305-50-6) removes or alters this hydrogen-bonding geometry, potentially ablating activity against kinase targets where the picolinamide-pyridine nitrogen engages the hinge region. The 3,7-dimethyl substitution pattern on the thiazolo[3,2-a]pyrimidine core also differentiates this compound from 2,3,7-trimethyl and 7-monomethyl analogs, altering both steric occupancy within the ATP-binding pocket and the conformational equilibrium of the non-planar 5H-thiazolo[3,2-a]pyrimidine ring system [2]. Because the scaffold's bridgehead nitrogen governs the electronic distribution across the fused bicyclic system, even subtle substituent changes modulate π-stacking capacity with kinase active-site residues and DNA intercalation potential [3]. These interdependent structural features mean that procurement decisions based solely on core scaffold identity—without specifying the exact substitution pattern—risk acquiring a compound with fundamentally different target engagement and biological readout.

Quantitative Differentiation Evidence for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide Versus Closest Analogs and In-Class Candidates


Molecular Weight and Steric Profile Differentiation from the 2,3,7-Trimethyl Analog

The target compound lacks the 2-methyl substituent present in N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide, producing a molecular weight reduction of 14 Da (300.34 vs. 314.36 g/mol) and a measurable decrease in steric occupancy at the thiazole-proximal region of the binding pocket. In kinase inhibitor design, the 2-position of thiazolo[3,2-a]pyrimidines projects toward the solvent-accessible region and ribose pocket of the ATP-binding site; removal of the 2-methyl group alters both shape complementarity and ligand efficiency metrics [1]. This structural difference is consequential because thiazolo[3,2-a]pyrimidine derivatives with 2-arylidene substituents have demonstrated 2.2-fold selectivity shifts in kinase inhibition (PKCK2 IC50 = 0.56 μM vs. TBB IC50 = 1.24 μM) depending on substitution pattern [2].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Picolinamide Moiety Confers Hinge-Region Hydrogen Bonding Capacity Absent in Non-Pyridyl Amide Analogs

The picolinamide substituent at position 6 provides a pyridine nitrogen atom capable of accepting a hydrogen bond from the kinase hinge region backbone NH, a binding interaction that is structurally impossible for benzamide, cyclohexanecarboxamide, or 2-iodobenzamide analogs (e.g., CAS 946223-48-9, CAS 946305-50-6). In picolinamide-based VEGFR-2 kinase inhibitors, molecular docking studies have demonstrated that the picolinamide pyridine nitrogen and adjacent amide carbonyl form two essential hydrogen bonds with Cys919 in the hinge region, a binding mode that directly correlates with nanomolar inhibitory potency [1]. Picolinamide-based benzothiazole kinase inhibitors have achieved IC50 values of 18.2 nM against native ABL kinase and 39.9 nM against the T315I mutant with 89.8% selective inhibition of Bcr-Abl-dependent K-562 leukemia cells at 10 μM, demonstrating that the picolinamide hinge-binding motif translates to potent, selective target engagement [2].

Kinase inhibition Hydrogen bonding Structure-based drug design

Thiazolo[3,2-a]pyrimidine Scaffold Demonstrates Validated Topoisomerase II Inhibitory Activity with Sub-Micromolar Potency

The thiazolo[3,2-a]pyrimidine core shared by the target compound has been experimentally validated as a topoisomerase II (Topo II) inhibitory scaffold. In a systematic medicinal chemistry study, a thiazolo[3,2-a]pyrimidine derivative (compound 4c) inhibited Topo II with an IC50 of 0.23 ± 0.01 μM, representing a 1.4-fold improvement over etoposide and a 3.6-fold improvement over doxorubicin [1]. The same compound series demonstrated potent anticancer activity in MTT cytotoxicity assays against three human tumor cell lines (A549, MCF-7, HCT-116), with compounds 3c, 3d, 4c, 6a, 6b, and 7b exhibiting activity comparable or superior to doxorubicin [1]. Separately, thiazolo[3,2-a]pyrimidine derivatives evaluated in one-pot synthesis studies showed IC50 values of 2.2 ± 0.6 μM against A549 (lung adenocarcinoma) and 5.6 ± 0.4 μM against HeLa (cervical cancer) cell lines, with molecular docking confirming proper fitting to the Topo II active site [2]. While the target compound's specific Topo II IC50 has not been reported, its shared core scaffold with these validated inhibitors supports its prioritization for Topo II screening cascades.

Topoisomerase II inhibition Anticancer DNA intercalation

Bridgehead Nitrogen Scaffold Enables Conformational Plasticity Distinct from Non-Fused Pyrimidine Alternatives

The 5H-thiazolo[3,2-a]pyrimidine ring system adopts a non-planar conformation in the crystalline state, with the central pyrimidine ring described as intermediate between boat and screw-boat forms, while the thiazole ring remains nearly flat [1]. This conformational plasticity, governed by the bridgehead nitrogen atom at the ring junction, distinguishes thiazolo[3,2-a]pyrimidines from fully aromatic planar scaffolds such as quinazoline or pyrido[2,3-d]pyrimidine kinase inhibitors. In 5H-thiazolo[3,2-a]pyrimidine derivatives bearing a C5 aryl substituent, the aryl ring adopts an almost perpendicular orientation relative to the heterocyclic core, creating a defined three-dimensional pharmacophore that influences both solubility and active-site shape complementarity [2]. The 3,7-dimethyl substitution on the target compound further modulates this conformational equilibrium by restricting ring puckering dynamics. A thiazolo[3,2-a]pyrimidine derivative (compound 19) has been co-crystallized with the human GluN1/GluN2A ligand-binding domain at 2.86 Å resolution (PDB 5I2K), confirming that this scaffold can achieve well-defined binding poses in therapeutic protein targets [3].

Conformational analysis Crystal structure Scaffold design

Patent Landscape Positioning: Thiazolo[3,2-a]pyrimidine Core is a Recognized Kinase Inhibitor Pharmacophore in MNK and SYK Inhibitor Intellectual Property

The thiazolo[3,2-a]pyrimidine scaffold has been claimed in multiple patent families as a core pharmacophore for kinase inhibition, most notably as MAP kinase-interacting serine/threonine-protein kinase (MNK) inhibitors in WO2017085484A1 and US11136338B2, and as spleen tyrosine kinase (SYK) inhibitors in US8921383 [1][2]. The MNK inhibitor patents specifically describe fused thiazolopyrimidine derivatives with substitution patterns at positions analogous to those occupied by the 3,7-dimethyl and 6-picolinamide groups in the target compound, establishing this substitution vector as IP-relevant. The existence of granted patents with the thiazolo[3,2-a]pyrimidine core demonstrates that this scaffold has passed the novelty and utility thresholds of patent examination and is considered a tractable starting point for therapeutic development. In contrast, many non-fused pyrimidine or simple thiazole amide analogs lack this focused IP validation. The picolinamide moiety itself is separately claimed as a kinase inhibitor pharmacophore in multiple patent families (e.g., US8859546, EP3838903B1), establishing independent IP precedent for this functional group in kinase-targeted chemical matter [3].

Patent analysis Kinase inhibitor Intellectual property

Recommended Application Scenarios for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Enrichment with Hinge-Binder Pharmacophore

This compound is best deployed as a structurally pre-validated entry point for kinase-focused screening libraries targeting kinases that engage picolinamide hinge binders (VEGFR-2, ABL, Tie2, TrkA, ALK, JAK families). The picolinamide moiety provides two essential hydrogen bond interactions with the kinase hinge region (pyridine N as acceptor, amide NH as donor), a binding mode experimentally confirmed by molecular docking against VEGFR-2 (PDB 4ASD) and ABL kinase [1][2]. Procurement for kinase panels should prioritize this compound over non-pyridyl amide analogs (e.g., benzamide, cyclohexanecarboxamide, or 2-iodobenzamide derivatives) that lack the critical hinge-binding nitrogen.

Topoisomerase II Inhibitor Lead Identification and Mechanistic Profiling

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated validated Topo II inhibitory activity with an IC50 benchmark of 0.23 μM, outperforming etoposide by 1.4-fold [3]. This compound should be prioritized in Topo II biochemical assays and counter-screened against Topo I to establish selectivity. The 3,7-dimethyl-5-oxo substitution pattern preserves the flat, electron-rich heterocyclic surface required for DNA intercalation, while the picolinamide side chain may confer additional binding interactions within the Topo II ATPase domain. This scenario is supported by MTT cytotoxicity data from structurally related thiazolo[3,2-a]pyrimidines showing IC50 values of 2.2–6.3 μM across A549, MCF-7, and HeLa cell lines [4].

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Ligand Efficiency

With a molecular weight of 300.34 g/mol, this compound sits at the upper boundary of fragment space and offers a favorable balance of molecular complexity and synthetic tractability. The absence of a 2-methyl substituent (present in the 2,3,7-trimethyl analog at 314.36 g/mol) preserves a vector for structure-guided fragment growth toward the ribose pocket or solvent-exposed region of kinase active sites. The picolinamide group serves as an anchored hinge-binding element, allowing medicinal chemists to grow the molecule from the thiazolo[3,2-a]pyrimidine 2-position, 3-position, or via the pyridine ring while maintaining the core hinge interaction. The bridgehead nitrogen scaffold provides a defined three-dimensional pharmacophore validated by co-crystal structures (PDB 5I2K) [5].

Antimicrobial Probe Development Leveraging the Thiazolo[3,2-a]pyrimidine Antibacterial Pharmacophore

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated antimicrobial activity in multiple screening campaigns, including anti-biofilm activity against Staphylococcus aureus (IC50 values of 1.9–2.4 μg/mL) and moderate antibacterial activity in disc diffusion assays [6]. The picolinamide substituent introduces an additional metal-chelating functionality (pyridine nitrogen plus amide carbonyl) that may contribute to activity against bacterial histidine kinases such as YycG, a validated antibacterial target for which halogenated thiazolo[3,2-a]pyrimidin-3-one derivatives have shown promising activity [7]. This compound should be prioritized over cyclohexanecarboxamide or simple benzamide analogs for antimicrobial screens where metal-chelation or kinase-targeted mechanisms are hypothesized.

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.